Benzyl(2,2-dimethylpropyl)amine
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Overview
Description
Benzyl(2,2-dimethylpropyl)amine is a compound of interest in various synthetic pathways and chemical studies. Its relevance spans from serving as a precursor in the synthesis of complex molecules to its role in studying catalysis and reaction mechanisms.
Synthesis Analysis
The synthesis of this compound derivatives can be achieved through several methodologies. One notable approach includes the direct amination of benzyl alcohols using a homogeneous iron complex, highlighting the development of novel, sustainable catalytic methods to access structurally diverse benzylamines (Yan, Feringa, & Barta, 2016). Another route involves the acceptorless dehydrogenative coupling of benzyl alcohols and ammonia, catalyzed by a manganese pincer complex, offering an economical and efficient synthesis pathway (Daw et al., 2019).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives can be characterized using various spectroscopic techniques. Studies often employ NMR, IR, and mass spectrometry to elucidate structural features and confirm the identity of synthesized compounds. For example, the coordination behavior of related molecules has been studied, demonstrating how molecular structure influences reactivity and binding with metals (Olbert et al., 2010).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, showcasing its versatility as a synthetic building block. It participates in electrophilic amination reactions, carbonylative transformations, and coupling reactions to form complex molecules. The palladium-catalyzed carbonylative aminohomologation of aryl halides to form benzylic amines demonstrates this compound's reactivity and utility in organic synthesis (Peng et al., 2018).
Scientific Research Applications
Catalytic Transformations
Benzylamines, including Benzyl(2,2-dimethylpropyl)amine, are utilized in palladium-catalyzed carbonylative transformations. A study demonstrated the production of methyl 2-arylacetates from benzyl amines using palladium as a catalyst, with dimethyl carbonate as the solvent. This process is additive-free and yields good to excellent results (Li, Wang, & Wu, 2018).
Chemical Synthesis Implications
In chemical synthesis, benzyl amines like this compound can form side products that impact other reactions. For instance, benzylation reactions can lead to the formation of N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, which can interfere with other base-sensitive reactions (Colgan, Müller‐Bunz, & McGarrigle, 2016).
Reactions with Imidazole Nucleus
Research on benzylamines has included studies on their interaction with the imidazole nucleus. For example, a study on 2-(1-Chloro-2,2-dimethylpropyl)-1-methyl-1H-imidazole hydrochloride showed that it could react with dimethylamine to yield nucleophilic addition products (Ohta, Osaki, Nishio, Furusawa, Yamashita, & Kawasaki, 2000).
Stereoselective Dimerization
Benzyl amines derived from indoline, when treated with sodium hexamethyldisilazide, can undergo stereoselective dimerization. This process results from deprotonation, oxidation, and radical recombination, highlighting the complex chemistry benzyl amines can undergo (Nowak & George, 2002).
Pharmaceutical Manufacturing
Benzyl amines are critical in the synthesis of pharmaceuticals. A study detailed the process development for the large-scale preparation of a benzylpurine compound, highlighting the importance of benzyl amines in drug synthesis (Shi, Chang, Grohmann, Kiesman, & Kwok, 2015).
Novel Chemical Reactions
Benzyl amines participate in novel chemical reactions, like the conversion of benzo[b]thiophen-3(2H)-ones into benzisothiazole systems. Such reactions are pivotal in creating new chemical structures and understanding reaction mechanisms (Tamura, Bayomi, Mukai, Ikeda, & Kise, 1980).
Mechanism of Action
Target of Action
Benzyl(2,2-dimethylpropyl)amine is a complex compound that may interact with various targets in the body. It’s worth noting that benzylamine, a related compound, has been found to interact with human trypsin-1 and trypsin-2 .
Mode of Action
It’s plausible that it may interact with its targets in a similar manner to benzylamine, which involves binding to the active sites of enzymes like trypsin-1 and trypsin-2 .
Biochemical Pathways
Related compounds like benzylamine may influence various biochemical pathways, including those involving the enzymes trypsin-1 and trypsin-2 .
Result of Action
It’s plausible that its effects may be similar to those of benzylamine, which can interact with enzymes like trypsin-1 and trypsin-2 .
Biochemical Analysis
Biochemical Properties
Benzyl(2,2-dimethylpropyl)amine, like other amines, is known to be basic . It can participate in various biochemical reactions, particularly those involving nucleophilic substitution . The compound can interact with enzymes, proteins, and other biomolecules, potentially influencing their function. The exact nature of these interactions would depend on the specific biomolecules involved and the conditions under which the reactions occur.
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It could potentially interact with various enzymes or cofactors and could influence metabolic flux or metabolite levels
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications
properties
IUPAC Name |
N-benzyl-2,2-dimethylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-12(2,3)10-13-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEAQWSEERPMNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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